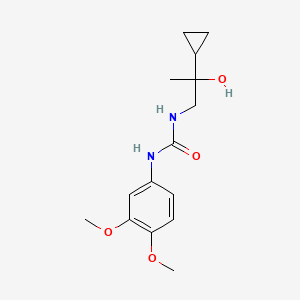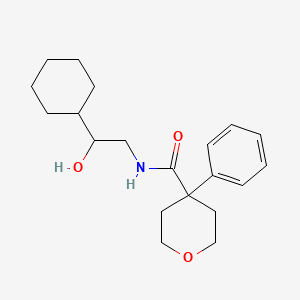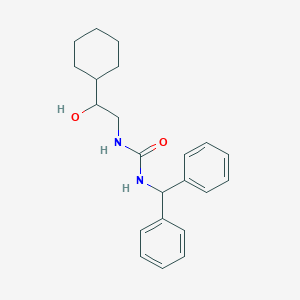
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea (CYHP) is a synthetic organic compound that has been used in a variety of scientific research applications. CYHP is a member of the urea family, and has a unique structure that is characterized by the presence of a cyclopropyl group and a hydroxypropyl group attached to a phenyl ring. The unique structure of CYHP has allowed it to be used in a variety of scientific research applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of cyclopropyl-containing drugs. It has also been used to study the biochemical and physiological effects of cyclopropyl-containing drugs. In addition, 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been used as a model compound to study the effects of cyclopropyl-containing drugs on the human body.
Wirkmechanismus
The mechanism of action of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea is not fully understood. However, it is believed that 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea binds to a specific receptor in the body, which triggers a cascade of biochemical and physiological effects. 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea is believed to bind to the G-protein coupled receptor (GPCR) family of receptors, which are involved in many cellular processes.
Biochemical and Physiological Effects
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to bind to GPCRs, which can lead to the activation of several biochemical pathways. In addition, 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been shown to activate the cyclic adenosine monophosphate (cAMP) pathway, which is involved in the regulation of many cellular processes. 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has also been shown to modulate the activity of several enzymes, including phospholipase C (PLC), protein kinase C (PKC), and adenylyl cyclase (AC).
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. In addition, its unique structure allows it to be used as a model compound for studying the effects of cyclopropyl-containing drugs. However, 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has several limitations for lab experiments. Its structure is relatively complex, which can make it difficult to synthesize in the lab. In addition, its effects on the human body are not fully understood, which can make it difficult to study its effects in the lab.
Zukünftige Richtungen
There are several potential future directions for 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea research. One potential direction is to further study the biochemical and physiological effects of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea. This could include studying its effects on different tissues and organs, as well as its effects on different cell types. In addition, further research could be conducted to better understand the mechanism of action of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea and its effects on GPCRs. Another potential direction is to develop new synthetic methods for the synthesis of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea. Finally, further research could be conducted to explore the potential therapeutic applications of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea.
Synthesemethoden
The synthesis of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been reported in several publications. The most common method for the synthesis of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea involves the condensation of 2-cyclopropyl-2-hydroxypropyl chloroformate and 3,4-dimethoxyphenyl isocyanate. This reaction is typically carried out in an inert atmosphere at room temperature. The reaction produces a mixture of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea and 3,4-dimethoxyphenyl isocyanate, which can be separated by column chromatography.
Eigenschaften
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(19,10-4-5-10)9-16-14(18)17-11-6-7-12(20-2)13(8-11)21-3/h6-8,10,19H,4-5,9H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDFTKBFRVZTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC(=C(C=C1)OC)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6495256.png)
![methyl 2-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495260.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate](/img/structure/B6495267.png)
![3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6495270.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6495290.png)

![ethyl 4-[({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6495299.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495301.png)
![ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B6495314.png)
![ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6495318.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6495319.png)
![N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6495328.png)